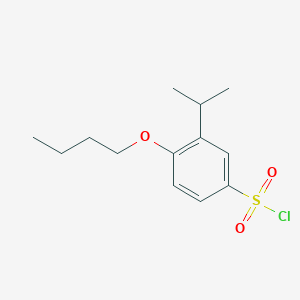

1-(1-(3-甲基丁-2-烯酰)哌啶-4-基)-3-苯基咪唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(1-(3-Methylbut-2-enoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione" is a complex organic molecule that likely possesses a range of biological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related imidazolidine-2,4-dione derivatives typically involves cyclization reactions and can be achieved with high yields. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves cyclization of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones, yielding 70-96% . Similarly, substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones are prepared from phenyl isocyanates and amino propanenitriles, followed by hydrolysis and rearrangement reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-dione derivatives is often confirmed using X-ray diffraction studies. For example, the structure of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione was confirmed by XRD and compared with DFT/B3LYP/6-31G(d,p) optimized structures . The molecular geometry and electronic structure of 1-methyl-5,5-diphenylimidazolidine-2,4-dione were also examined using computational modeling, revealing insights into the structure-activity relationship . These techniques could be applied to determine the precise structure of "1-(1-(3-Methylbut-2-enoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione".

Chemical Reactions Analysis

Imidazolidine-2,4-diones can undergo various chemical reactions. For instance, reactions with Grignard reagents lead to 1,2-addition products, indicating that these compounds do not behave like normal unsaturated carbonyl compounds . The synthesis of piperidine-4-spiro-5'-imidazolidine-2',4'-diones from methyl substituted 2-phenyl-4-hydroxypiperidines suggests that the piperidine moiety can be functionalized to create spiro-imidazolidine derivatives . These findings could inform the reactivity of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-diones are influenced by their molecular structure. For example, the presence of electron-acceptor substituents in the 3-phenyl group of the imidazolidine-2,4-dione cycle affects the rate of base-catalyzed hydrolysis . The thermal stability of these compounds can be high, as seen in the racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, which showed high thermal stability in an open atmosphere . These properties are crucial for understanding the stability and reactivity of the compound .

科学研究应用

抗菌活性:

- 与本化合物结构相似的5-((3-芳基-1-苯基-1H-吡唑-4-基)亚甲基)噻唑烷-2,4-二酮对革兰氏阳性菌表现出良好的抗菌活性。然而,这些化合物对革兰氏阴性菌无效。它们还表现出优异的抗真菌活性,某些化合物对特定真菌的抑制率超过60%(Prakash等人,2011)。

血清素受体拮抗作用:

- 一系列与查询化合物结构相关的双环1,2,4-三唑-3(2H)-酮和1,3,5-三嗪-2,4(3H)-二酮衍生物表现出显着的5-HT2(血清素受体)拮抗活性。这表明在治疗与血清素受体相关的疾病中具有潜在应用(渡边等人,1992)。

合成和结构分析:

- 类似化合物的合成,特别是哌啶-4-螺-5'-咪唑烷-2', 4'-二酮,是通过各种方法实现的。这些化合物的空间结构是使用1H和13C NMR数据建立的(Unkovskii等人,1994)。

对血清素和肾上腺素受体的亲和力:

- 具有结构相似性的化合物对5-HT(1A)和α(1)-肾上腺素受体表现出显着的亲和力。这表明在神经或精神疾病中具有潜在应用(Handzlik等人,2011)。

亲核加成反应:

- 不同的胺对二苯甲酰乙炔的亲核加成导致形成各种烯胺二酮,表明在有机合成中的潜在应用(Lahiri等人,1977)。

生物活性:

- 特定的烯胺酮与各种亲核试剂的反应产生了具有高抗炎活性和抗菌作用的化合物。这表明潜在的治疗应用(Ahmed,2017)。

抗癌活性:

- 通过涉及与查询结构相似的化合物的反应合成的某些吲哚衍生物对MCF-7人乳腺癌细胞系表现出有希望的结果(Kumar和Sharma,2022)。

有机金属反应:

- 与格氏试剂和二丁基锂合铜的反应产生特定的加成产物,突出了在有机合成和药物研究中的潜在应用(Akeng'a和Read,2005)。

抗菌和抗真菌剂:

- 使用Knoevenagel缩合合成的化合物显示出显着的抗真菌活性和对革兰氏阳性菌的有效性,表明作为抗菌剂的潜在用途(Aneja等人,2011)。

属性

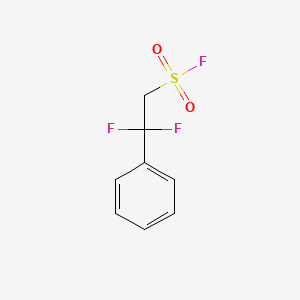

IUPAC Name |

1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-14(2)12-17(23)20-10-8-15(9-11-20)21-13-18(24)22(19(21)25)16-6-4-3-5-7-16/h3-7,12,15H,8-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENOLWUUVKJKMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(3-Methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B3016651.png)

![(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B3016652.png)

![1-[3-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3016656.png)

![(Z)-ethyl 1-isopropyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3016661.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016664.png)

![2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3016666.png)

![ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3016670.png)